molecular formula C16H35O2P B172585 Bis(2-ethylhexyl)phosphinic acid CAS No. 13525-99-0

Bis(2-ethylhexyl)phosphinic acid

Cat. No.: B172585
CAS No.: 13525-99-0
M. Wt: 290.42 g/mol
InChI Key: KZIUWSQALWALJH-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl)phosphinic acid: is an organophosphorus compound with the chemical formula C16H35O2P. It is a colorless to pale yellow liquid that is primarily used as an extractant in the separation of rare earth elements and other metals. This compound is known for its high efficiency in solvent extraction processes, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl)phosphinic acid typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and high yield of the product.

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it to phosphine oxides.

    Substitution: It can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphinic acids and phosphonates.

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl)phosphinic acid is widely used in the extraction and separation of rare earth elements and other metals. Its high selectivity and efficiency make it a preferred choice in hydrometallurgical processes .

Biology and Medicine: In biological research, this compound is used as a chelating agent to study metal ion interactions and their effects on biological systems. It also finds applications in the synthesis of biologically active phosphinic acid derivatives .

Industry: Industrially, this compound is used as a plasticizer, lubricant additive, and corrosion inhibitor. It is also employed in the production of surfactants and antiwear additives .

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl)phosphinic acid involves its ability to form stable complexes with metal ions. The phosphinic acid group coordinates with metal ions, facilitating their extraction from aqueous solutions into organic solvents. This coordination is crucial for its effectiveness in solvent extraction processes .

Comparison with Similar Compounds

Uniqueness: Bis(2-ethylhexyl)phosphinic acid is unique due to its high selectivity and efficiency in extracting specific metal ions, particularly rare earth elements. Its ability to form stable complexes with a wide range of metals sets it apart from other similar compounds .

Properties

IUPAC Name

bis(2-ethylhexyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35O2P/c1-5-9-11-15(7-3)13-19(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIUWSQALWALJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CP(=O)(CC(CC)CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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